

Spectroscopic data for 4-Fluorobiphenyl (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Fluorobiphenyl

Cat. No.: B1198766

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An In-depth Technical Guide to the Spectroscopic Data of **4-Fluorobiphenyl**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Fluorobiphenyl**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-Fluorobiphenyl**. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **4-Fluorobiphenyl**, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Fluorobiphenyl** shows characteristic signals for the nine protons distributed across the two phenyl rings. The signals are complex due to proton-proton and proton-fluorine couplings.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.66 - 7.50	Multiplet	4H	H-2, H-6, H-2', H-6'
~7.52 - 7.43	Multiplet	2H	H-3', H-5'
~7.42 - 7.32	Multiplet	1H	H-4'
~7.22 - 7.10	Multiplet	2H	H-3, H-5

Solvent: CDCl_3 ,
Frequency: 400 MHz.
Data sourced from
supporting information
of a chemical study.[\[1\]](#)

^{13}C NMR (Carbon-13 NMR) Data

The proton-decoupled ^{13}C NMR spectrum of **4-Fluorobiphenyl** displays distinct signals for each unique carbon atom. The carbon signals in the fluorinated ring exhibit splitting due to carbon-fluorine coupling. Full spectral data is available in databases such as ChemicalBook and SpectraBase.[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Assignment	Notes
~162.5	C-4	Doublet, large ^1JCF coupling
~140.0	C-1'	Quaternary carbon
~137.0	C-1	Quaternary carbon
~129.0	C-3', C-5'	
~128.8	C-2', C-6'	
~127.3	C-4'	
~127.0	C-2, C-6	Doublet, ^2JCF coupling
~115.8	C-3, C-5	Doublet, ^3JCF coupling

Note: These are approximate values based on typical chemical shifts for fluorinated aromatic compounds. For exact values and coupling constants, consultation of the primary spectral data is recommended.

^{19}F NMR (Fluorine-19 NMR) Data

The ^{19}F NMR spectrum of **4-Fluorobiphenyl** shows a single signal for the fluorine atom. The chemical shift is characteristic of an aryl fluoride.

Chemical Shift (δ) ppm	Reference Standard	Solvent
~ -113 to -116	CCl ₃ F	CDCl ₃ or CFCl ₃

Note: The exact chemical shift can vary depending on the solvent and reference standard used. The spectrum is available for viewing on SpectraBase.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluorobiphenyl** shows characteristic absorption bands corresponding to the vibrational modes of its aromatic rings and the carbon-fluorine bond.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1585	Medium	Aromatic C=C Ring Stretch
1500 - 1400	Strong	Aromatic C=C Ring Stretch
~1225	Strong	C-F Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bend

Note: Data compiled from the NIST Chemistry WebBook and general IR absorption tables.

[\[5\]](#)[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Fluorobiphenyl** results in a prominent molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Ion Assignment
173.0	13.0	[M+1] ⁺ (Isotope Peak)
172.0	100.0	[M] ⁺ (Molecular Ion, Base Peak)
171.0	29.6	[M-H] ⁺
170.0	20.6	[M-2H] ⁺ or [M-H ₂] ⁺
152.0	2.7	[M-HF] ⁺
151.0	2.8	[M-H-HF] ⁺
86.0	3.8	
85.0	5.4	

Data sourced from
ChemicalBook, based on an
EI-MS spectrum at 70 eV.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative for the analysis of a solid aromatic compound like **4-Fluorobiphenyl**.

NMR Spectroscopy Protocol

- Sample Preparation: Weigh approximately 5-10 mg of **4-Fluorobiphenyl** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a small vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.

- Lock onto the deuterium signal of the CDCl_3 solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and co-add 16-32 scans.
- ^{13}C & ^{19}F NMR Acquisition:
 - For ^{13}C , use a standard proton-decoupled pulse sequence. Acquire with a spectral width of ~220 ppm and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is typically required for good signal-to-noise.
 - For ^{19}F , use a standard proton-decoupled pulse sequence, tuning the probe to the ^{19}F frequency.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an appropriate internal/external standard for ^{19}F NMR (e.g., CCl_3F at 0 ppm).

FT-IR Spectroscopy Protocol

- Sample Preparation: As **4-Fluorobiphenyl** is a solid, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Collection: With the clean, empty ATR crystal, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm^{-1}). This accounts for atmospheric CO_2 and H_2O , as well as any instrument-related absorbances.
- Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum using the same parameters as the background scan.

- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

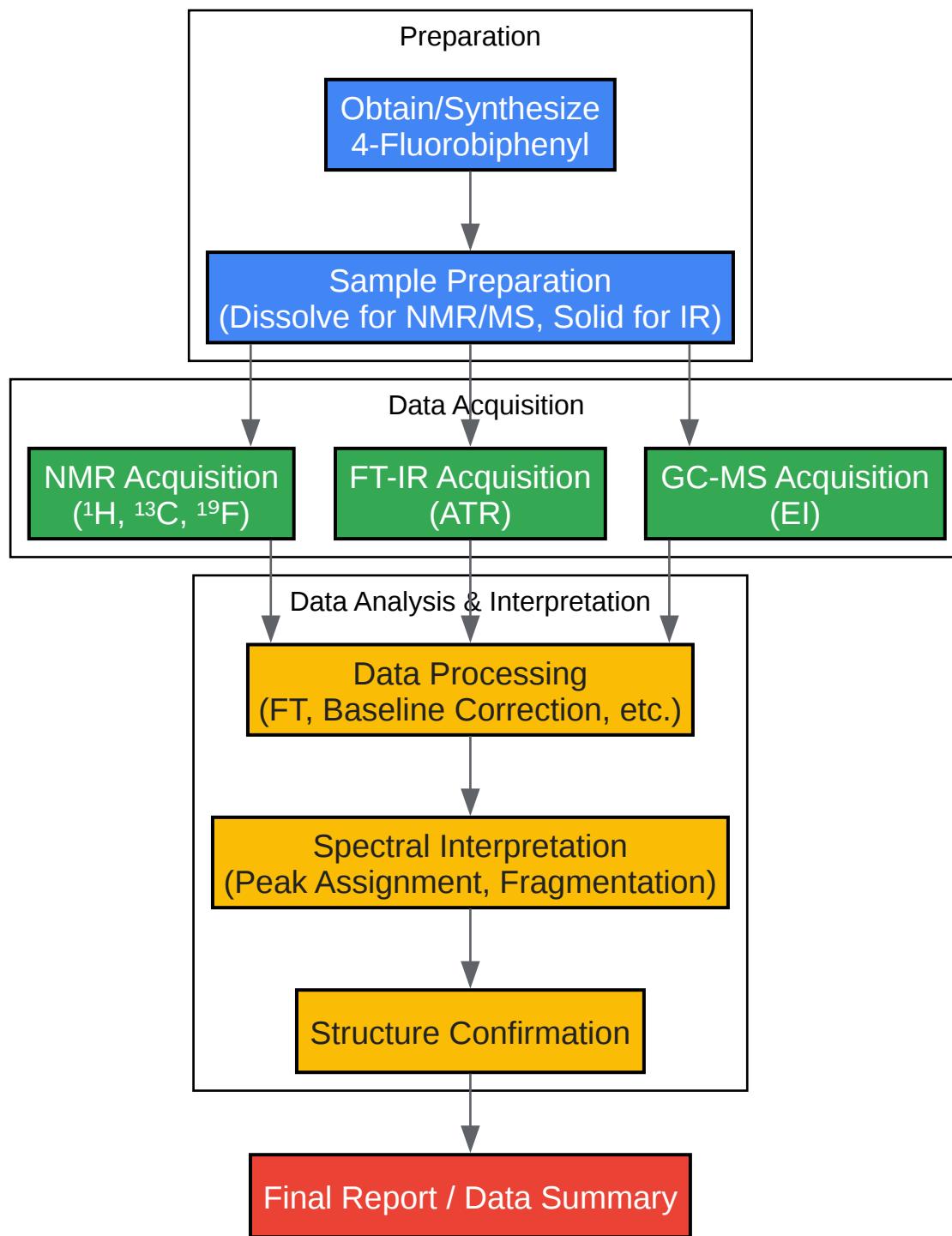
Mass Spectrometry (EI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **4-Fluorobiphenyl** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Separation:
 - Injector: Use a split/splitless injector at a temperature of ~250°C.
 - Column: A standard nonpolar column (e.g., DB-5ms) is suitable.
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
- MS Detection:
 - Ion Source: Set the EI source temperature to ~230°C.
 - Electron Energy: Use a standard electron energy of 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.
- Data Analysis: Identify the chromatographic peak corresponding to **4-Fluorobiphenyl**. Analyze the mass spectrum associated with this peak to identify the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure of **4-Fluorobiphenyl** and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of **4-Fluorobiphenyl** with atom numbering.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic data for 4-Fluorobiphenyl (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198766#spectroscopic-data-for-4-fluorobiphenyl-nmr-ir-ms>

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